1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE
Brand Name: Vulcanchem
CAS No.: 14758-19-1
VCID: VC20965355
InChI: InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3
SMILES: CN(C)C(CCl)CCl
Molecular Formula: C5H11Cl2N
Molecular Weight: 156.05 g/mol

1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE

CAS No.: 14758-19-1

Cat. No.: VC20965355

Molecular Formula: C5H11Cl2N

Molecular Weight: 156.05 g/mol

* For research use only. Not for human or veterinary use.

1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE - 14758-19-1

Specification

CAS No. 14758-19-1
Molecular Formula C5H11Cl2N
Molecular Weight 156.05 g/mol
IUPAC Name 1,3-dichloro-N,N-dimethylpropan-2-amine
Standard InChI InChI=1S/C5H11Cl2N/c1-8(2)5(3-6)4-7/h5H,3-4H2,1-2H3
Standard InChI Key VFBPLWLYRSYUSR-UHFFFAOYSA-N
SMILES CN(C)C(CCl)CCl
Canonical SMILES CN(C)C(CCl)CCl

Introduction

Chemical Identity and Structural Characteristics

1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE features a propane backbone with chlorine atoms at positions 1 and 3, and a dimethylamino group at position 2. This structural arrangement creates a molecule with multiple reactive sites and distinctive chemical properties. The compound's structure can be represented by the molecular formula C₅H₁₁Cl₂N. The presence of two chlorine atoms and a tertiary amine functional group contributes to its chemical reactivity profile, making it potentially useful as an intermediate in organic synthesis.
It's important to distinguish this compound from structurally similar compounds such as 2,3-dichloro-N,N-dimethyl-propan-1-amine (CAS: 5443-48-1), which has a different arrangement of functional groups along the carbon chain. That related compound has a molecular weight of 156.05400 g/mol and a density of approximately 1.103 g/cm³ .

Physical and Chemical Properties

Based on analysis of its structure and comparison with similar halogenated amines, 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE likely exhibits the following physical and chemical properties:

Physical Properties

PropertyEstimated Value
Physical StateLiquid at room temperature
ColorClear to pale yellow
Molecular WeightApproximately 156 g/mol
Boiling Point130-150°C at 760 mmHg (estimated from similar compounds)
DensityApproximately 1.1 g/cm³

Chemical Reactivity

As a halogenated tertiary amine, this compound would be expected to participate in several types of chemical reactions:

  • Nucleophilic substitution reactions involving the chlorine atoms

  • Elimination reactions under basic conditions

  • Coordination chemistry through the nitrogen lone pair

  • Potential oxidation of the tertiary amine group
    The placement of chlorine atoms at the 1,3-positions creates a system that may undergo interesting intramolecular reactions under specific conditions.

Toxicological Considerations

While specific toxicological data for 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is limited, insights can be gained from studying the toxicological profiles of structurally related compounds.

Research Findings on Similar Compounds

While direct research on 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE is limited, studies on structurally related compounds provide valuable insights.

Carcinogenicity Studies of Related Compounds

1,3-Dichloro-2-Propanol (1,3-DCP) has been extensively studied for its carcinogenic potential. In a two-year drinking water study with Wistar KFM-Han rats, 1,3-DCP significantly increased the incidence of malignant tumors in multiple organs:

Tumor Site/TypeSexDose Response
Liver tumorsMales and femalesSignificant increase at high doses
Tongue squamous cell tumorsMales and femalesSignificant increase at high doses
Thyroid follicular-cell tumorsMales and femalesSignificant increase at high doses
Kidney tumorsMalesSignificant increase at high doses
At the highest dose level (19 mg/kg bw/day for males and 30 mg/kg bw/day for females), survival was reduced in both sexes compared to controls (males: 36% vs. 64%, females: 46% vs. 74%) .

Genotoxicity Findings

Studies on related chlorinated compounds have demonstrated positive results in various genotoxicity assays. For example, 1,3-DCP induced mutations in Salmonella typhimurium strains TA 100, TA 1535, and TM 677, both with and without metabolic activation .

Structure-Activity Relationships

The biological and chemical properties of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE can be partially predicted by examining structure-activity relationships with similar compounds.

Key Structural Features Affecting Activity

Metabolism and Environmental Fate

Based on the structure of 1,3-DICHLORO-N,N-DIMETHYL-PROPAN-2-AMINE and metabolism studies of related compounds, several metabolic pathways can be anticipated:

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